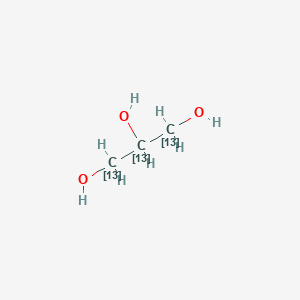

Glycérol-13C3

Vue d'ensemble

Description

Glycerol-13C3, also known as 1,2,3-Propanetriol-13C3, is a stable isotope-labeled compound where all three carbon atoms are replaced with the carbon-13 isotope. This compound is a variant of glycerol, a simple polyol compound, and is widely used in scientific research due to its unique isotopic labeling. The molecular formula of Glycerol-13C3 is C3H8O3, and it has a molecular weight of 95.07 g/mol .

Applications De Recherche Scientifique

Glycerol-13C3 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the pathways of glycerol metabolism in cells.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Used in the production of isotopically labeled compounds for various industrial applications

Mécanisme D'action

Target of Action

Glycerol-13C3, also known as Glycerin-13C3, is a stable isotope of Glycerol Instead, it serves as a tracer molecule in scientific research. By incorporating the enriched Glycerol-13C3 into a system, researchers can follow its fate and track the metabolic pathways or interactions it undergoes within that system.

Mode of Action

Glycerol-13C3’s primary function lies in its role as a tracer molecule. It is incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Glycerol-13C3 is involved in various biochemical pathways. It is used in sample preparation and gel formation for polyacrylamide gel electrophoresis . The specific pathways it affects would depend on the system into which it is incorporated and the specific research context.

Pharmacokinetics

The pharmacokinetics of Glycerol-13C3 would depend on the specific system and context in which it is used. As a tracer molecule, it is used to track the fate of drug molecules and their interactions within a system . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Glycerol-13C3 would be determined by the properties of the drug molecules into which it is incorporated .

Result of Action

The result of Glycerol-13C3’s action would be the generation of data that allows researchers to track the fate of drug molecules and their interactions within a system. This can provide valuable insights into the pharmacokinetics and metabolic profiles of the drugs .

Action Environment

Analyse Biochimique

Biochemical Properties

Glycerol-13C3 plays a significant role in biochemical reactions. It can be metabolized to glucose via gluconeogenesis or lactate via glycolysis . The liver, which has a high expression of glycerol kinase, can potentially convert Glycerol-13C3 to glucose or lactate . Glycerol kinase is the enzyme that converts glycerol to glycerol-3-phosphate .

Cellular Effects

Glycerol-13C3 influences various types of cells and cellular processes. It affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Glycerol-13C3 administration led to higher average serum glucose enrichment than intravenous administration .

Molecular Mechanism

At the molecular level, Glycerol-13C3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, carbons from the gut microbiome were preferably incorporated into choline metabolism and the glutamine-glutamate/GABA cycle in the liver and brain, respectively .

Temporal Effects in Laboratory Settings

The effects of Glycerol-13C3 change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Glycerol-13C3 vary with different dosages in animal models . For instance, a sex difference in 13C-lactate enrichment was observed in skeletal muscle, which highlights the sex effect on the interplay between gut microbiome and host organs .

Metabolic Pathways

Glycerol-13C3 is involved in several metabolic pathways, including gluconeogenesis and glycolysis . It interacts with enzymes such as glycerol kinase and can affect metabolic flux or metabolite levels .

Transport and Distribution

Glycerol-13C3 is transported and distributed within cells and tissues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glycerol-13C3 can be synthesized through various methods, including the fermentation of glucose using isotopically labeled carbon sources. One common method involves the use of carbon-13 labeled glucose in the fermentation process, which results in the production of Glycerol-13C3. The reaction conditions typically involve anaerobic fermentation at controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of Glycerol-13C3 involves the large-scale fermentation of isotopically labeled glucose. The process is optimized to ensure high yields and purity of the final product. The fermentation broth is then subjected to purification processes, including distillation and crystallization, to isolate Glycerol-13C3 .

Analyse Des Réactions Chimiques

Types of Reactions: Glycerol-13C3 undergoes various chemical reactions, including:

Oxidation: Glycerol-13C3 can be oxidized to form glyceraldehyde-13C3 and dihydroxyacetone-13C3.

Reduction: It can be reduced to form 1,2,3-propanetriol-13C3.

Substitution: Glycerol-13C3 can undergo substitution reactions to form esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Acidic or basic catalysts are often employed in substitution reactions.

Major Products Formed:

Oxidation: Glyceraldehyde-13C3, dihydroxyacetone-13C3.

Reduction: 1,2,3-Propanetriol-13C3.

Substitution: Various esters and ethers depending on the substituents used.

Comparaison Avec Des Composés Similaires

Glycerol-1,3-13C2: A compound where only two of the three carbon atoms are labeled with carbon-13.

Glycerol-2-13C: A compound where only the second carbon atom is labeled with carbon-13.

Glycerol-d8: A deuterium-labeled variant of glycerol.

Uniqueness of Glycerol-13C3: Glycerol-13C3 is unique because all three carbon atoms are labeled with carbon-13, providing a comprehensive isotopic labeling that is useful for detailed metabolic studies. This complete labeling allows for more precise tracking and analysis compared to partially labeled compounds .

Propriétés

IUPAC Name |

(1,2,3-13C3)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583951 | |

| Record name | (~13~C_3_)Propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.072 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63346-81-6 | |

| Record name | (~13~C_3_)Propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

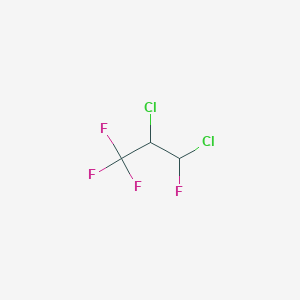

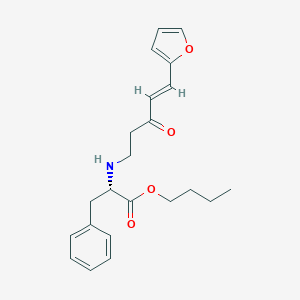

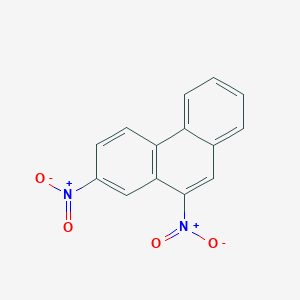

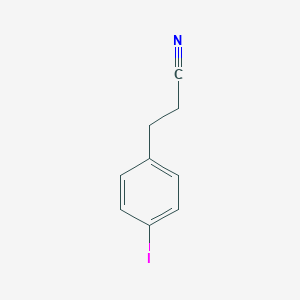

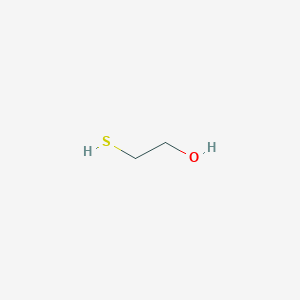

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)